molecular formula C44H53NO14 B105095 Taxcultine CAS No. 153415-46-4

Taxcultine

Cat. No. B105095
M. Wt: 819.9 g/mol
InChI Key: SXPIMOCRRJUHJY-MNLIZOKASA-N
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Description

Taxcultine Description

Taxcultine, also known as taxol, was first isolated from the plant Taxus brevifolia (western yew) and has been identified as a potent antitumor agent with activity against various cancers, including ovarian and breast cancer . It has a unique mechanism of action, promoting the assembly of microtubules and stabilizing them, which inhibits cell division and induces cell cycle arrest in the G2 and M phase . Due to its scarcity and the ecological impact of harvesting, significant efforts have been made to synthesize taxol through chemical processes .

Synthesis Analysis

The total synthesis of taxol has been a significant achievement in the field of medicinal chemistry. The complex structure of taxol, with its multiple chiral centers and intricate ring system, posed a considerable challenge for chemists. However, a convergent synthetic strategy was successfully employed, which paved the way for the production of taxol and its analogs . An enantioselective synthesis approach was also developed, which allowed for the creation of the molecule in an optically pure form . Automated synthesizers have further aided the synthesis process, enabling the construction of key intermediates such as baccatin III, a precursor to taxol .

Molecular Structure Analysis

Taxol is a diterpenoid natural product with a complex molecular structure that includes a four-ring system with several chiral centers. The molecule's bioactivity is closely related to its structure, particularly its ability to bind to tubulin and promote microtubule polymerization . The molecule's intricate design includes a taxane skeleton, which is essential for its anticancer properties .

Chemical Reactions Analysis

Taxol's chemical reactivity is primarily centered around its interaction with tubulin. It enhances the polymerization of tubulin, leading to the stabilization of microtubules, which are essential components of the cell's cytoskeleton . This stabilization prevents the normal dynamic reorganization of the microtubule network required for cell division, thereby exerting its anticancer effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of taxol contribute to its biological activity and pharmacokinetics. It is a low molecular weight neutral compound that exhibits solubility challenges, often requiring specific solvents or formulations for clinical use . Taxol's stability against depolymerization by cold and calcium ions is a notable physical property that contributes to its mechanism of action . However, hypersensitivity reactions have been observed in clinical trials, which are thought to be related to the drug or its excipient, highlighting the importance of understanding its physical and chemical properties in the context of drug delivery and patient safety .

Scientific Research Applications

1. Taxcultine's Role in Tubulin Assembly

Taxcultine, derived from cell cultures of Taxus baccata, has been shown to promote tubulin assembly, an essential process in cell division and a target for cancer therapy (Ma et al., 1994). This discovery is significant for understanding cellular mechanisms and potential therapeutic applications in cancer treatment.

2. Seasonal Variations in Taxcultine Concentration

Research indicates that concentrations of taxcultine in Taxus baccata bark vary seasonally, peaking in October and lowest in January (Veselá et al., 1999). This finding is crucial for optimizing the harvesting time for maximum yield of taxcultine for research and therapeutic uses.

3. Pharmacological Activities of Taxus wallichiana Zucc.

Taxus wallichiana Zucc., which contains taxcultine, has been investigated for its anticonvulsant, analgesic, and antipyretic activities. The plant extract showed significant effects in various models, indicating potential for treating epilepsy, pyrexia, and acute pain (Nisar et al., 2008).

4. Potential for Overcoming Acquired Drug Resistance

Studies have identified the role of a protein, TWIST, in developing resistance to taxol (a relative of taxcultine) in cancer cells. This insight could lead to new strategies for overcoming resistance in chemotherapy using taxcultine-related compounds (Wang et al., 2004).

5. Taxol and Taxcultine: Biosynthesis and Applications

Research on the biosynthesis of taxol and its analogues like taxcultine has implications for their biotechnological production and application in cancer treatment. Understanding the biosynthetic pathways is key to developing more efficient methods for producing these valuable compounds (Jennewein & Croteau, 2001).

Safety And Hazards

When handling Taxcultine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H53NO14/c1-8-15-31(49)45-33(26-16-11-9-12-17-26)34(50)40(53)57-28-21-44(54)38(58-39(52)27-18-13-10-14-19-27)36-42(7,29(48)20-30-43(36,22-55-30)59-25(4)47)37(51)35(56-24(3)46)32(23(28)2)41(44,5)6/h9-14,16-19,28-30,33-36,38,48,50,54H,8,15,20-22H2,1-7H3,(H,45,49)/t28-,29-,30+,33-,34+,35+,36-,38-,42+,43-,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPIMOCRRJUHJY-MNLIZOKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H53NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165323
Record name Taxcultine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

819.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taxcultine

CAS RN

153415-46-4
Record name Taxcultine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153415464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxcultine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
YF Wang, QW Shi, M Dong, H Kiyota, YC Gu… - Chemical …, 2011 - ACS Publications
Yews (Taxus spp., Taxaceae) are slow-growing evergreen, nonresinous gymnospermous shrubs commonly used for ornamental landscaping or as construction material to build arbors (…
Number of citations: 195 pubs.acs.org
W Ma, GL Park, GA Gomez, MH Nieder… - Journal of natural …, 1994 - ACS Publications
… elucidation of taxcultine [4] was simplified by direct comparison of its esms/ms and nmr … of taxcultine [4} can best be represented as having an «-propyl group on the side-chain as shown …
Number of citations: 96 pubs.acs.org
D Veselá, D Šaman, I Valterová… - Phytochemical …, 1999 - Wiley Online Library
Analytical determination by HPLC of five taxanes—paclitaxel, cephalomannine, 10‐deacetylpaclitaxel, 10‐deacetylcephalomannine and taxcultine—in extracts from the bark of Taxus …
LO Zamir, ME Nedea, ZH Zhou, G Caron, F Sauriol… - Phytochemistry, 1996 - Elsevier
… of taxcultine (1) from T. canadensis needles and its semi-synthesis. This taxane was previously obtained from cell cultures of T. baccata (hence the given name of taxcultine) [4, 5]. …
Number of citations: 21 www.sciencedirect.com
F Bitsch, CHL Shackleton, W Ma… - … in mass spectrometry, 1993 - Wiley Online Library
A method to elucidate the side‐chain structure of novel taxoids was developed through use of electrospray ionization tandem mass Spectrometry. The intact side‐chain fragments …
RM Long, C Lagisetti, RM Coates… - Archives of biochemistry …, 2008 - Elsevier
… Finally, the N-transferase showed no detectable activity in the presence of N-debenzoyltaxol (6) and butanoyl-CoA to effect the formation of taxcultine (Taxol D, 10), nor were any …
Number of citations: 44 www.sciencedirect.com
M Oyama, H Itokawa - Taxus: The Genus Taxus, 2003 - books.google.com
… The HRMS of taxcultine showed a protonated molecular ion at m/z 820.3559, which indicated the composition C44H54NO14. The ESI-MS fragments at m/z 569, 551, and 509 indicated …
Number of citations: 4 books.google.com
Y Guo, B Diallo, M Jaziri… - Journal of natural …, 1995 - ACS Publications
… Compound 7 had an N-butanoylphenylisoserine side-chain as in taxol D (8), which is identical to taxcultine isolated from cell cultures of T. baccata (9).The fabms of 7 showed an ion at …
Number of citations: 17 pubs.acs.org
K Hanini, M Benahmed, S Boudiba, I Selatnia… - Protection of Metals and …, 2021 - Springer
The effect of the alkaloid extract of Taxus baccata (AETB) as a green inhibitor of carbon steel in 1M HCl solution, were assessed. It was found that the inhibition efficiency increased with …
Number of citations: 6 link.springer.com
E Sánchez-Hernández, V González-García… - Horticulturae, 2023 - mdpi.com
The yew tree (Taxus baccata L.) is considered in folklore a symbol of immortality due to its qualities of longevity and regeneration. Despite its poisonous reputation, the yew tree has a …
Number of citations: 3 www.mdpi.com

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